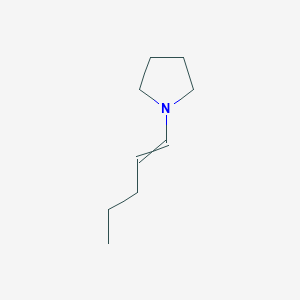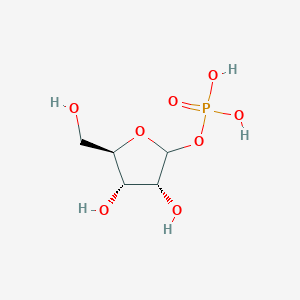
2-(4-chlorophenoxy)-N'-(6-nitro-2-oxo-2,3-dihydro-1H-inden-1-ylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N'-(6-nitro-2-oxo-2,3-dihydro-1H-inden-1-ylidene)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N'-(6-nitro-2-oxo-2,3-dihydro-1H-inden-1-ylidene)acetohydrazide is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects
Studies have shown that 2-(4-chlorophenoxy)-N'-(6-nitro-2-oxo-2,3-dihydro-1H-inden-1-ylidene)acetohydrazide has several biochemical and physiological effects. It has been shown to induce DNA damage and oxidative stress in cancer cells, leading to apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, it has been found to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-chlorophenoxy)-N'-(6-nitro-2-oxo-2,3-dihydro-1H-inden-1-ylidene)acetohydrazide in lab experiments is its potential as a novel anticancer agent. It has also been used as a precursor for the synthesis of organic-inorganic hybrid materials and as a potential herbicide. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research on 2-(4-chlorophenoxy)-N'-(6-nitro-2-oxo-2,3-dihydro-1H-inden-1-ylidene)acetohydrazide. One direction is to further investigate its potential as an anticancer agent and to study its mechanism of action in more detail. Another direction is to explore its potential as a precursor for the synthesis of novel organic-inorganic hybrid materials with unique physicochemical properties. Additionally, further research is needed to evaluate its potential as a herbicide and to assess its environmental impact.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N'-(6-nitro-2-oxo-2,3-dihydro-1H-inden-1-ylidene)acetohydrazide involves a multi-step process that includes the reaction of 4-chlorophenol with 2,3-dihydro-1H-inden-2-one in the presence of a base, followed by the reaction of the resulting product with 6-nitro-2-oxo-2,3-dihydro-1H-inden-1-ylidene)acetic acid hydrazide. The final product is obtained after purification and isolation.
Scientific Research Applications
2-(4-chlorophenoxy)-N'-(6-nitro-2-oxo-2,3-dihydro-1H-inden-1-ylidene)acetohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In materials science, it has been used as a precursor for the synthesis of novel organic-inorganic hybrid materials. In agriculture, it has been tested for its potential as a herbicide.
properties
Product Name |
2-(4-chlorophenoxy)-N'-(6-nitro-2-oxo-2,3-dihydro-1H-inden-1-ylidene)acetohydrazide |
|---|---|
Molecular Formula |
C17H12ClN3O5 |
Molecular Weight |
373.7 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(Z)-(6-nitro-2-oxo-3H-inden-1-ylidene)amino]acetamide |
InChI |
InChI=1S/C17H12ClN3O5/c18-11-2-5-13(6-3-11)26-9-16(23)19-20-17-14-8-12(21(24)25)4-1-10(14)7-15(17)22/h1-6,8H,7,9H2,(H,19,23)/b20-17- |
InChI Key |
SNVGHPQTVHKIAS-JZJYNLBNSA-N |
Isomeric SMILES |
C1C2=C(C=C(C=C2)[N+](=O)[O-])/C(=N/NC(=O)COC3=CC=C(C=C3)Cl)/C1=O |
SMILES |
C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=NNC(=O)COC3=CC=C(C=C3)Cl)C1=O |
Canonical SMILES |
C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=NNC(=O)COC3=CC=C(C=C3)Cl)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227666.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B227677.png)

![3-amino-6-methyl-N-(4-methyl-1-piperazinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B227688.png)

![3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B227696.png)

![Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid](/img/structure/B227718.png)



![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)
![N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide](/img/structure/B227751.png)
